9,9-Dibromo-9H-fluorene
Description
Structure
3D Structure
Properties
CAS No. |
15300-75-1 |
|---|---|
Molecular Formula |
C13H8Br2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
9,9-dibromofluorene |
InChI |
InChI=1S/C13H8Br2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChI Key |
UWFJUHQVTXODNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(Br)Br |
Synonyms |
9,9-Dibromo-9H-fluorene |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 9,9 Dibromo 9h Fluorene
Direct Synthesis of 9,9-Dibromo-9H-fluorene and its Precursors
The direct synthesis of 9,9-dibrominated fluorenes primarily involves the bromination of the fluorene (B118485) core. This can be achieved through various protocols, each offering different advantages in terms of selectivity and yield.
Bromination Protocols for Fluorene
The bromination of fluorene can be directed to different positions depending on the reaction conditions and the brominating agent used. For the synthesis of 2,7-dibromofluorene (B93635), a key precursor, several methods have been established. One common method involves the use of N-bromosuccinimide (NBS) in a sulfuric acid solution, ensuring the reaction proceeds in the dark to prevent unwanted side-chain bromination. Another approach utilizes bromine (Br2) or NBS in a controlled manner to achieve dibromination at the 2 and 7 positions. The choice of solvent, such as carbon tetrachloride or dichloromethane (B109758), and careful control of reaction temperature are crucial for obtaining the desired dibromo product over mono-substituted or over-brominated derivatives. evitachem.com
For the direct synthesis of this compound, the starting material is typically 9H-fluorene. The reaction involves the use of a brominating agent under conditions that favor substitution at the C-9 position.
Multi-step Synthesis Pathways Involving Bromination
In many instances, a multi-step approach is employed to synthesize specifically substituted 9,9-dibrominated fluorenes. A common strategy involves the initial alkylation or arylation of fluorene at the 9-position, followed by bromination at the 2 and 7 positions. This sequence is often preferred because direct alkylation of 2,7-dibromofluorene can be challenging due to the high reactivity of the bromine-substituted positions towards certain reagents.
For example, to prepare 2,7-dibromo-9,9-dialkylfluorene, fluorene is first dialkylated at the 9-position. This can be achieved through nucleophilic substitution using an alkyl halide in the presence of a strong base. The resulting 9,9-dialkylfluorene is then subjected to bromination using agents like Br2 or NBS to introduce bromine atoms at the 2 and 7 positions. This multi-step pathway allows for the introduction of a wide variety of substituents at the 9-position prior to the bromination of the aromatic rings. Some synthetic routes may involve the use of protecting groups or intermediate functionalization to achieve the desired substitution pattern. researchgate.net
Alkylation and Arylation at the 9-Position of 2,7-Dibromo-9H-fluorene
The functionalization of the 9-position of 2,7-dibromo-9H-fluorene is a critical step in the synthesis of many advanced materials. This allows for the introduction of various alkyl and aryl groups, which significantly influence the solubility, processability, and electronic properties of the resulting fluorene-based compounds.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a widely used method for the alkylation and arylation of the 9-position of 2,7-dibromofluorene. The reaction typically involves the deprotonation of the acidic C-9 proton of 2,7-dibromo-9H-fluorene with a base to form a fluorenyl anion, which then acts as a nucleophile. This anion subsequently reacts with an electrophile, such as an alkyl halide or an aryl halide, to form the C-C bond at the 9-position.
Commonly used bases include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. evitachem.com The reaction is often carried out in a suitable solvent, and the choice of base and solvent can significantly impact the reaction efficiency. For instance, the use of a strong base like n-butyllithium (n-BuLi) is effective for the alkylation of fluorene itself, but it is not suitable for 2,7-dibromofluorene due to the rapid halogen-lithium exchange that would occur.
Phase Transfer Catalysis for 9,9-Dialkylation of 2,7-Dibromofluorene
Phase transfer catalysis (PTC) is a powerful technique for the 9,9-dialkylation of 2,7-dibromofluorene, offering several advantages over conventional nucleophilic substitution methods. researchgate.net This method involves a two-phase system, typically an organic solvent (like toluene (B28343) or dimethyl sulfoxide) and an aqueous solution of a strong base (such as sodium hydroxide or potassium hydroxide). A phase transfer catalyst, such as a tetraalkylammonium halide (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the 2,7-dibromofluorene. rsc.org The resulting fluorenyl anion then reacts with the alkylating agent in the organic phase.
The use of PTC avoids the need for anhydrous conditions and strong, hazardous bases like sodium hydride. evitachem.com It also minimizes the risk of side reactions, such as halogenation of the alkyl side chains, and is compatible with a wider range of functional groups on the alkylating agent. This method has been successfully employed for the synthesis of various 9,9-dialkyl-2,7-dibromofluorenes with high yields. researchgate.netgoogle.com
Orthogonal Functionalization Strategies at the 9-Position
Orthogonal functionalization allows for the selective introduction of different substituents at specific positions of a molecule in a stepwise manner. In the context of 2,7-dibromo-9H-fluorene, orthogonal strategies at the 9-position enable the synthesis of asymmetrically substituted fluorene derivatives.
One approach involves the sequential addition of different alkylating or arylating agents. For instance, mono-alkylation at the 9-position can be achieved under carefully controlled conditions. The resulting 9-alkyl-2,7-dibromofluorene can then be subjected to a second, different alkylation or arylation reaction to introduce a second, distinct substituent at the 9-position.
Cross-Coupling Reactions at C-2 and C-7 Positions of this compound Derivatives
The bromine atoms at the C-2 and C-7 positions of the this compound core are pivotal for synthetic modifications. These positions serve as reactive sites for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex, conjugated molecules. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of a diverse array of fluorene-based polymers, oligomers, and small molecules with tailored optoelectronic properties. nus.edu.sg The strategic functionalization at these sites is a cornerstone for developing materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboranes and organic halides. In the context of fluorene chemistry, it is frequently employed to functionalize the C-2 and C-7 positions of 2,7-dibromofluorene derivatives. This reaction is instrumental in synthesizing conjugated polymers and oligomers by reacting dibromofluorene precursors with various aryl boronic acids or their esters. researchgate.net
For example, 2,7-dibromo-9,9-didecyl-9H-fluorene is a common precursor used in Suzuki-Miyaura reactions to create soluble, processable polymers for electronic applications. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like aqueous potassium carbonate (K₂CO₃), in a suitable solvent system. epstem.net This methodology has been successfully applied to synthesize a variety of fluorene-containing materials, including carbazole-fluorene copolymers. epstem.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Fluorene Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application | Ref |
|---|---|---|---|---|---|
| 3,6-dibromo-9-octyl-9H-carbazole | fluorene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,6-di(fluorene-9)-9-octyl-9H-carbazole | Organic electronic devices | epstem.net |
| 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | 5-bromo-N-(3-bromophenyl)thiazol-2-amine | Not specified | Poly[N,N'(1,3-phenylene)bis(thiazol-2-amine)-co9,9'dioctylfluorene] | Transistors, photovoltaics | researchgate.net |
The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are crucial and can be optimized to achieve high yields and desired polymer molecular weights. researchgate.net
Stille Coupling Reactions
The Stille coupling reaction provides an alternative pathway for carbon-carbon bond formation, involving the reaction of an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.org Similar to the Suzuki reaction, it is used to substitute the bromine atoms at the C-2 and C-7 positions of dibromofluorene derivatives, enabling the synthesis of conjugated polymers and other complex molecules.
While both Stille and Suzuki couplings are effective for these transformations, the Stille reaction has a significant drawback related to the toxicity and low polarity of the organotin reagents, which can complicate purification. organic-chemistry.org Despite this, it remains a valuable tool in polymer synthesis. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 2: Comparison of Suzuki vs. Stille Coupling for Fluorene Derivatives
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagent | Generally low toxicity | High toxicity |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, often toxic and difficult to remove |
| Reaction Conditions | Typically requires a base | Does not necessarily require a base |
| Functional Group Tolerance | Very high | High |
Due to the drawbacks associated with tin compounds, the Suzuki-Miyaura coupling is often preferred for the synthesis of fluorene-based materials. organic-chemistry.org
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is particularly useful for introducing alkynyl moieties at the C-2 and C-7 positions of the fluorene core, leading to the synthesis of highly conjugated, linear, rod-like molecules with interesting photophysical properties. mdpi.com
A typical procedure involves reacting a 2,7-dibromofluorene derivative, such as 2,7-dibromo-9,9-dihexylfluorene, with a terminal alkyne in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as diisopropylamine (B44863) or triethylamine. mdpi.com This method has been used to synthesize a family of symmetrical fluorene derivatives with various substituents attached to the terminal alkyne. mdpi.com The reaction has also been employed in multi-step syntheses to create more complex structures, such as A–π-A (Acceptor-π-Acceptor) fluorenyl dyes for applications like bioimaging. nih.gov
Table 3: Examples of Sonogashira Coupling with 2,7-Dibromofluorene Derivatives
| Fluorene Reactant | Alkyne Reactant | Catalyst System | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2,7-dibromo-9,9-dihexylfluorene | 4-ethynylbiphenyl | PdCl₂(PPh₃)₂, CuI, PPh₃ | 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | Not specified | mdpi.com |
| 2,7-dibromo-9,9-dihexylfluorene | 4-ethynyl-4'-methoxyphenyl | PdCl₂(PPh₃)₂, CuI, PPh₃ | 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | Not specified | mdpi.com |
Buchwald-Hartwig Arylamination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. organic-chemistry.orgrug.nl This reaction has become a fundamental tool in organic synthesis and is particularly important for creating arylamine structures, which are prevalent in materials science. rug.nl For fluorene derivatives, this reaction allows for the introduction of primary or secondary amine substituents at the C-2 and C-7 positions.
The synthesis of N-aryl-substituted fluorene derivatives is crucial for developing hole-transporting materials and emitters in OLEDs. An example includes the synthesis of 7-bromo-N,N-bis(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine (Br-MeFDPA) from a dibromofluorene precursor. The efficiency of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. The choice of the palladium precatalyst, the phosphine (B1218219) ligand, the base, and the solvent must be carefully optimized for each specific substrate combination to achieve high conversion rates. nih.gov Toluene is often found to be an effective solvent for these reactions. nih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the C-N coupled product. libretexts.org
Table 4: Key Components in Buchwald-Hartwig Amination of Aryl Halides
| Component | Role | Examples | Ref |
|---|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | nih.govlibretexts.org |
| Phosphine Ligand | Stabilizes the Pd center, influences reactivity and selectivity | BrettPhos, RuPhos, JosiPhos ligands | rug.nl |
| Base | Facilitates deprotonation of the amine | Sodium tert-butoxide (NaOtBu), K₃PO₄ | nih.govnih.gov |
| Solvent | Dissolves reactants and influences reaction rate | Toluene, 1,4-dioxane | nih.gov |
| Aryl Halide | Electrophilic partner | 2,7-dibromofluorene derivatives | nus.edu.sg |
| Nucleophile | Amine partner | Primary amines, secondary amines (e.g., diphenylamine, carbazole) | nih.gov |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonic ester or malononitrile) to a carbonyl group, typically followed by a dehydration reaction to form a C=C double bond. mdpi.com In the context of fluorene chemistry, this reaction is not typically performed on this compound itself, but rather on its derivatives where functional groups amenable to condensation are present.
One major application involves the polymerization of fluorene derivatives. For instance, a 9,9-dialkyl-2,7-dicarbaldehydefluorene monomer can be polymerized with a bis(nitrile) compound through a Knoevenagel condensation polymerization route. This creates polymers with cyanovinyl linkages in the conjugated backbone. Another key use is the reaction of 2,7-dibromofluoren-9-one with malononitrile (B47326) to synthesize 2,7-dibromo-9-(dicyanomethylene)fluorene, an important building block for nonlinear optical materials. beilstein-journals.org The reaction can also be used to modify the C-9 position of fluorene by reacting it with various aldehydes to form dibenzofulvene derivatives, which have applications as organic dyes in solar cells. researchgate.netmdpi.com
Table 5: Applications of Knoevenagel Condensation in Fluorene Chemistry
| Fluorene Precursor | Reagent | Product Type | Application | Ref |
|---|---|---|---|---|
| 9,9-dialkyl-2,7-dicarbaldehydefluorene | Bis(nitrile) | Conjugated polymer | Optoelectronic devices | |
| 2,7-dibromofluoren-9-one | Malononitrile | 2,7-dibromo-9-(dicyanomethylene)fluorene | Nonlinear optical materials | beilstein-journals.org |
| Fluorene | Aromatic/Heteroaromatic aldehydes | Dibenzofulvene derivatives | Hole-transporting materials, Dyes for solar cells | mdpi.com |
Intramolecular Cyclization and Ring Formation
Intramolecular cyclization reactions involving fluorene derivatives are powerful strategies for constructing complex, fused-ring systems. These methods can create rigid, planar structures with extended π-conjugation, which are desirable for advanced materials applications.
One notable example is the palladium-catalyzed intramolecular oxidative C-H arylation used to synthesize fused biaryl sulfones. nih.govacs.org This protocol can be applied to create novel single fluorene-tethered dibenzothiophene-5,5-dioxides, which are of interest as organic emitters. nih.govacs.org The synthesis involves creating a precursor molecule that contains both the fluorene unit and the biaryl sulfone moiety, which then undergoes a palladium-catalyzed ring-closing reaction. The optimization of this process requires screening of oxidants, ligands, and reaction conditions to achieve good yields. nih.govacs.org
Another significant cyclization method is the palladium-catalyzed 5-exo-dig annulation of o-alkynyl biaryls. nih.gov This reaction proceeds in a highly stereoselective manner to produce fluorene derivatives. The mechanism is proposed to proceed via an ortho-palladation of the biaryl, followed by a migratory insertion to the alkyne's triple bond, which ultimately leads to the formation of the five-membered ring of the fluorene core. nih.gov This strategy allows for the efficient synthesis of fully substituted fluorenes, which can be difficult to access through other methods. nih.gov
Compound Index
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-dioxane |
| 2,7-dibromo-9,9-didecyl-9H-fluorene |
| 2,7-dibromo-9,9-dihexylfluorene |
| 2,7-dibromo-9-(dicyanomethylene)fluorene |
| 2,7-dibromofluoren-9-one |
| 2-methyl-3-butyn-2-ol |
| 3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazole |
| 3,6-dibromo-9-octyl-9H-carbazole |
| 3,6-di(fluorene-9)-9-octyl-9H-carbazole |
| 4-ethynylbiphenyl |
| 4-ethynyl-4'-methoxyphenyl |
| 5-bromo-N-(3-bromophenyl)thiazol-2-amine |
| 7-bromo-N,N-bis(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine (Br-MeFDPA) |
| 9,9-dialkyl-2,7-dicarbaldehydefluorene |
| This compound |
| 9,9-didecyl-2,7-dibromofluorene |
| 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene |
| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene |
| 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |
| Copper(I) iodide (CuI) |
| Diisopropylamine |
| Fluorene-2-boronic acid |
| Malononitrile |
| Poly[N,N'(1,3-phenylene)bis(thiazol-2-amine)-co9,9'dioctylfluorene] |
| Potassium carbonate (K₂CO₃) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Toluene |
Advanced Spectroscopic and Structural Characterization of 9,9 Dibromo 9h Fluorene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule.
Proton NMR (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the study of 9,9-dibromo-9H-fluorene derivatives, ¹H-NMR spectra confirm the successful synthesis and substitution patterns. For instance, in 9-benzyl-2,7-dibromo-9H-fluorene, the aromatic protons appear as distinct signals in the downfield region of the spectrum. The protons on the fluorene (B118485) ring are observed as a doublet at δ 7.62 ppm and a multiplet between δ 7.57–7.54 ppm, while the protons of the benzyl (B1604629) group are also clearly resolved. rsc.org Similarly, for 2-bromo-9-heptyl-9H-fluorene, the aromatic protons resonate at characteristic chemical shifts, including signals at δ 7.72, 7.64, and 7.60 ppm. rsc.org The integration of these signals provides a quantitative measure of the protons in different environments, confirming the molecular structure.
Interactive Table: ¹H-NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 9-benzyl-2,7-dibromo-9H-fluorene | CDCl₃ | 7.62 (d, J = 8.1 Hz, 2H), 7.57–7.54 (m, 2H), 7.43–7.36 (m, 3H), 7.34 (s, 2H), 7.25 (d, J = 6.6 Hz, 2H), 4.24 (t, J = 7.5 Hz, 1H), 3.15 (d, J = 7.6 Hz, 2H) rsc.org |
Carbon-13 NMR (¹³C-NMR) Analysis
Complementing proton NMR, Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, allowing for a complete structural map. For example, the ¹³C-NMR spectrum of 9-benzyl-2,7-dibromo-9H-fluorene shows characteristic peaks for the aromatic carbons, the quaternary carbon at the 9-position, and the carbons of the benzyl substituent. rsc.org The signals at δ 148.5, 139.0, and 138.7 ppm are assigned to the aromatic carbons of the fluorene core, while the peak at δ 48.8 ppm corresponds to the C9 carbon. rsc.org
Interactive Table: ¹³C-NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 9-benzyl-2,7-dibromo-9H-fluorene | CDCl₃ | 148.5, 139.0, 138.7, 130.6, 129.6, 128.6, 128.4, 127.0, 121.3, 121.0, 48.8, 39.8 rsc.org |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.
High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized this compound derivatives. For instance, the HRMS data for 9-benzyl-2,7-dibromo-9H-fluorene shows a calculated mass-to-charge ratio ([M+H]⁺) of 379.0334, which closely matches the experimentally found value of 379.0353. rsc.org This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is also observable, further confirming the presence of bromine atoms in the molecule.
Interactive Table: HRMS Data for a this compound Derivative
| Compound | Ion | Calculated m/z | Found m/z |
|---|
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Geometry
Single-crystal X-ray diffraction studies on derivatives such as 2,7-dibromo-9,9-dimethyl-9H-fluorene provide critical insights into the molecular geometry. These studies show that the fluorene core is essentially planar. researchgate.netnih.gov In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, the molecule possesses crystallographic m2m site symmetry, meaning all carbon atoms of the fluorene backbone and the bromine atoms are co-planar. researchgate.netnih.gov The crystal packing is characterized by weak π–π interactions between adjacent molecules, with a centroid-centroid distance of 3.8409 (15) Å, leading to a stacked arrangement along the c-axis. researchgate.netnih.gov Such structural details are fundamental to understanding the material's properties.
Interactive Table: Crystal Data and Structure Refinement for 2,7-Dibromo-9,9-dimethyl-9H-fluorene
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₂Br₂ nih.gov |
| Formula weight | 352.07 nih.gov |
| Crystal system | Orthorhombic nih.gov |
| Space group | Cmcm |
| a (Å) | 17.097 (4) nih.gov |
| b (Å) | 11.161 (3) nih.gov |
| c (Å) | 6.9120 (17) nih.gov |
| Volume (ų) | 1319.0 (6) nih.gov |
| Z | 4 nih.gov |
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the solid state significantly influences the material's properties. In this compound derivatives, non-covalent interactions such as π-π stacking and C-H/π interactions are pivotal in dictating the crystal packing.
π-π Stacking:
Derivatives of this compound often exhibit π-π stacking interactions, where the aromatic fluorene cores of adjacent molecules align. The nature of the substituents at the C9 position and on the fluorene ring can influence the extent and geometry of this stacking. For instance, in 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions are observed with a centroid-centroid distance of 3.8409 (15) Å between symmetry-related molecules, leading to a one-dimensional chain-like stacking along the c-axis. iucr.orgnih.govresearchgate.net The planarity of the fluorene core, which is maintained even with bromine substitution, facilitates these interactions.
C-H/π Interactions:
C-H/π interactions, where a C-H bond points towards the electron-rich π-system of a neighboring aromatic ring, are also prevalent in the crystal structures of this compound derivatives. These interactions play a crucial role in stabilizing the three-dimensional supramolecular architecture. In some crystal structures, C-H/π interactions are the primary forces linking molecular strands together. mdpi.com For instance, the incorporation of a solvent molecule like dichloromethane (B109758) (DCM) into the crystal lattice can lead to C-H/π interactions with H-centroid distances of 2.988 Å. nih.gov The presence and nature of these interactions can be identified and analyzed using techniques like Hirshfeld surface analysis, where they appear as distinct patches on the dnorm surface. mdpi.com
The following table summarizes key crystallographic data for a representative this compound derivative:
| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Interaction Distances (Å) |
|---|---|---|---|---|
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Orthorhombic | C m c m | π-π stacking | Centroid-centroid: 3.8409 (15) |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of this compound derivatives, which are essential for their application in optoelectronic devices.
The UV-Visible absorption spectra of this compound derivatives are characterized by strong absorption bands typically in the UV region, arising from π-π* electronic transitions within the conjugated fluorene system. The position and intensity of these absorption bands are sensitive to the substituents on the fluorene core and at the C9 position.
For instance, symmetrical fluorene derivatives with different substituents attached via ethynyl (B1212043) linkages show absorption maxima that are influenced by the extent of the π-conjugated system. mdpi.comnih.gov Extending the π-conjugation generally leads to a bathochromic (red) shift of the absorption peak. mdpi.comnih.gov For example, a series of 9,9-dihexyl-2,7-bis(ethynyl)fluorene derivatives with different phenylacetylene (B144264) end groups exhibit absorption maxima ranging from 360 nm to 375 nm in THF solution. mdpi.comnih.gov The absorption spectra of these compounds in thin film form often show similar profiles to those in solution, indicating that the molecular conformation is largely retained. mdpi.comnih.gov
The introduction of fluorine atoms at the 9-position can lead to a blue-shift in the absorption spectra compared to their alkylated counterparts. Conversely, the bromine atoms at the 2 and 7 positions tend to cause a red-shift compared to the unsubstituted fluorene molecule. In some derivatives, multiple absorption maxima are observed, corresponding to different electronic transitions within the molecule. For example, a biaryl compound derived from 2,7-dibromo-9H-fluorene showed two absorption maxima at 285 nm and 308 nm in acetonitrile. acs.org
The table below presents UV-Visible absorption data for several this compound derivatives:
| Derivative | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| 9,9-Dihexyl-2,7-bis[2-(phenyl)ethynyl]fluorene | THF | 360 |
| 9,9-Dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | THF | 366 |
| 9,9-Dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene | THF | 375 |
| Biaryl derivative of 2,7-dibromo-9H-fluorene | Acetonitrile | 285, 308 |
This compound derivatives are known for their strong photoluminescence, making them attractive for applications in organic light-emitting diodes (OLEDs). Their emission characteristics, including the emission wavelength and quantum yield, are highly dependent on their molecular structure and environment.
The emission spectra of these compounds typically show well-defined vibronic structures, characteristic of the fluorene moiety. mdpi.com The emission maxima are generally red-shifted with increasing π-conjugation, similar to the trend observed in their absorption spectra. mdpi.comnih.gov For the same series of 9,9-dihexyl-2,7-bis(ethynyl)fluorene derivatives mentioned earlier, the fluorescence maxima in THF ranged from 418 nm to 430 nm. mdpi.comnih.gov
The nature of the substituents at the C9 position also plays a crucial role. For example, fluorene derivatives are known for their high photoluminescence quantum yields. semanticscholar.org The introduction of bulky groups can inhibit the formation of keto defects, which are known to quench fluorescence, thus leading to more stable blue emission. semanticscholar.org
Solvatochromism, the change in emission color with solvent polarity, is another important characteristic. For some derivatives, a red shift in the emission maxima is observed as the polarity of the solvent increases. nih.gov This indicates a more polar excited state compared to the ground state. For example, a biaryl derivative of 2,7-dibromo-9H-fluorene exhibited emission maxima that shifted from 374 nm in hexane (B92381) to 428 nm in acetonitrile. nih.gov
The following table summarizes the photoluminescence data for a selection of this compound derivatives:
| Derivative | Solvent | Emission Maxima (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| 9,9-Dihexyl-2,7-bis[2-(phenyl)ethynyl]fluorene | THF | 418 | - |
| 9,9-Dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | THF | 424 | - |
| 9,9-Dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene | THF | 430 | - |
| Biaryl derivative 5a | - | - | 12936 |
| Biaryl derivative 5d | - | - | 9241 |
Theoretical and Computational Investigations on 9,9 Dibromo 9h Fluorene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is extensively applied to fluorene (B118485) derivatives to predict their molecular geometries, electronic properties, and spectroscopic behavior. DFT calculations are foundational for understanding the relationship between the structure of these molecules and their function in electronic devices.
DFT calculations are routinely used to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier molecular orbitals are critical in determining the electronic and optical properties of a molecule, such as its charge-transport characteristics and its absorption and emission spectra.
In fluorene-based systems, the HOMO and LUMO are typically delocalized π-orbitals spread across the conjugated fluorene core. For derivatives synthesized from 9,9-Dibromo-9H-fluorene, the nature of the substituents at the 2- and 7-positions significantly influences the frontier orbitals. Attaching electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. mdpi.com This modulation of the HOMO-LUMO energy gap is a key strategy in designing materials for specific applications.
For instance, in donor-acceptor copolymers containing fluorene as the donor and benzotriazole (B28993) (BTz) as the acceptor, DFT calculations show that the HOMO is predominantly localized on the electron-rich fluorene units. mdpi.com Conversely, the LUMO is mainly centered on the electron-deficient BTz units. mdpi.com This spatial separation of the frontier orbitals is a hallmark of intramolecular charge-transfer character. Similarly, in other fluorene derivatives, the electron density of the LUMO is often localized on the fluorene core, while the HOMO's density is delocalized across the core and any attached donor units. scispace.com
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Fluorene Derivative 1 | -5.67 | -2.31 | 3.36 | DFT/CAM-B3LYP/6-31G(d) |
| Fluorene Derivative 2 | -5.61 | -2.18 | 3.43 | DFT/CAM-B3LYP/6-31G(d) |
| Fluorene Derivative 3 | -5.79 | -2.52 | 3.27 | DFT/CAM-B3LYP/6-31G(d) |
| Fluorene Derivative 4 | -5.72 | -2.44 | 3.28 | DFT/CAM-B3LYP/6-31G(d) |
Table 1: Representative computed HOMO, LUMO, and energy gap values for different fluorene derivatives, illustrating the influence of substituent groups on electronic properties. Data sourced from a study on symmetrically substituted fluorene derivatives. mdpi.com
DFT calculations are employed to find the lowest energy structure of a molecule by optimizing its geometry, predicting bond lengths, bond angles, and dihedral angles. These computational results can be compared with experimental data from X-ray crystallography to validate the chosen theoretical model. For fluorene systems, DFT accurately reproduces the characteristic planarity of the fluorene core, which is essential for effective π-conjugation.
The crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, a closely related compound, shows that the fluorene ring system is essentially planar. nih.gov The bromine and methyl substituents are positioned at the C7, C2, and C9 atoms, respectively. Computational geometry optimizations on such molecules using DFT converge to structures that are in excellent agreement with these experimental findings, confirming the planarity and predicting key structural parameters.
| Parameter | Bond | Length (Å) |
| Bond Length | C1-C2 | 1.383 (6) |
| Bond Length | C1-C12 | 1.393 (6) |
| Bond Length | C2-Br1 | 1.902 (4) |
| Bond Length | C6-C9 | 1.503 (5) |
| Bond Length | C9-C10 | 1.536 (7) |
| Parameter | Angle | Degrees (°) |
| Bond Angle | C12-C1-C2 | 121.2 (4) |
| Bond Angle | C6-C9-C7 | 102.7 (4) |
Table 2: Selected experimental bond lengths and angles for 2,7-Dibromo-9,9-dimethyl-9H-fluorene from crystallographic data. nih.gov DFT-optimized geometries typically reproduce such values with high accuracy.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard and popular tool for investigating the properties of electronic excited states. rsc.orguci.edu TD-DFT calculations allow for the prediction of various photophysical phenomena, making it invaluable for studying the light-absorbing and emitting properties of molecules derived from this compound.
TD-DFT is widely used to simulate the UV-visible absorption and photoluminescence (emission) spectra of organic molecules. rsc.org The calculations yield vertical excitation energies, which correspond to the maxima of absorption bands (λmax), and oscillator strengths, which relate to the intensity of the absorption. By optimizing the geometry of the first excited state, one can also calculate emission energies, corresponding to fluorescence maxima.
For fluorene derivatives, TD-DFT calculations have shown excellent agreement with experimental spectra. mdpi.com The method can accurately predict the shifts in absorption and emission maxima caused by extending the π-conjugation or by adding different functional groups. mdpi.comnih.gov For example, TD-DFT calculations on donor-acceptor systems based on a dibromofluorene precursor correctly predict the main electronic transitions, including the low-energy absorption bands that are characteristic of these structures. rsc.org
| Compound System | Experimental λabs (nm) | Calculated λabs (nm) | Experimental λem (nm) | Calculated λem (nm) |
| Fluorene Derivative 1 | 366 | 366 | 424 | 421 |
| Fluorene Derivative 2 | 360 | 355 | 418 | 412 |
| Fluorene Derivative 3 | 375 | 374 | 430 | 432 |
| Fluorene Derivative 4 | 370 | 370 | 427 | 428 |
Table 3: Comparison of experimental and TD-DFT calculated maximum absorption (λabs) and emission (λem) wavelengths for various fluorene derivatives in THF solvent, demonstrating the predictive power of the TD-DFT method. mdpi.comnih.gov
Intramolecular charge transfer (ICT) is a fundamental process in many functional organic materials, where photoexcitation leads to a significant shift of electron density from a donor part of a molecule to an acceptor part. rsc.org TD-DFT is a key tool for investigating and confirming ICT character. researchgate.net By analyzing the molecular orbitals involved in an electronic transition, one can determine if it corresponds to a charge transfer.
In many fluorene-based donor-acceptor systems, the lowest energy transition is dominated by the HOMO→LUMO excitation. mdpi.com TD-DFT calculations often reveal that the HOMO is located on the fluorene donor unit while the LUMO is on the acceptor moiety. mdpi.com This spatial separation confirms that the excitation has significant ICT character, a property that is crucial for applications in fields like photovoltaics and nonlinear optics. mdpi.comacs.org
Computational Studies of Two-Photon Absorption (2PA) Parameters
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for several advanced applications, including 3D microfabrication, high-resolution imaging, and photodynamic therapy. researchgate.net Computational studies are instrumental in designing molecules with large 2PA cross-sections (δ2PA).
Quantum chemical calculations, including TD-DFT, are used to predict and rationalize 2PA parameters for fluorene derivatives. nih.gov These studies help to establish structure-property relationships, guiding the synthesis of new materials. It has been shown that factors such as molecular symmetry, π-conjugation length, and the strength of donor/acceptor groups significantly affect the 2PA cross-section. researchgate.net For example, symmetrical A-π-D-π-A or D-π-A-π-D molecules, which can be synthesized using this compound as a core building block, often exhibit enhanced 2PA properties. Computational models can predict the wavelength of maximum 2PA response and the magnitude of the cross-section, accelerating the discovery of effective 2PA chromophores. ucf.edu
Modeling of Structure-Property Relationships
Theoretical and computational investigations are crucial for understanding the intricate relationship between the molecular structure of this compound derivatives and their resulting properties. By employing sophisticated modeling techniques, researchers can predict and rationalize the electronic, optical, and charge-transport characteristics of these materials, providing valuable guidance for the design of new compounds with tailored functionalities for applications in organic electronics, such as organic light-emitting diodes (OLEDs). iucr.orgacs.org
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary computational tools used to explore these structure-property relationships. mdpi.comresearchgate.net These methods allow for the optimization of ground-state and excited-state geometries, calculation of frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and simulation of electronic absorption and emission spectra. acs.orgresearchgate.net
The following table presents a comparison of experimental photophysical data and theoretically calculated energy levels for a series of 9,9-dihexyl-2,7-bis(ethynyl)fluorene derivatives, demonstrating the predictive power of these computational models.
| Compound | Substituent at 2,7-positions | Ionization Potential (Ip), eV | HOMO, eV (Calculated) | LUMO, eV (Calculated) |
| 1 | Biphenyl (B1667301) | 5.95 | -5.59 | -2.00 |
| 2 | 4-methoxyphenyl | 5.80 | -5.46 | -1.91 |
| 3 | Naphthalen-1-yl | 5.90 | -5.52 | -2.13 |
| 4 | 6-methoxynaphthalen-2-yl | 5.75 | -5.33 | -2.01 |
| Data sourced from a study on fluorene derivatives for OLED applications. mdpi.com |
Furthermore, computational studies extend to understanding intermolecular interactions, which are critical for the performance of materials in solid-state devices. Modeling can reveal how different alkyl chains at the C9 position affect the packing mode of fluorene-based molecules in crystals. iucr.orgresearchgate.net For example, computations at the MP2/cc-pVTZ//MP2/6-31G(d) level with a polarizable continuum model have been used to investigate intra-CH/π interactions in dibromo-9,9'-dialkylfluorenes. researchgate.net These investigations help in designing materials that suppress undesirable excimer formation, which can reduce device efficiency. rsc.org
Theoretical modeling also plays a role in predicting the charge transport properties of these materials. Based on Marcus electron transfer theory, the mobilities of holes and electrons can be studied computationally. acs.org The ionization potentials and electron affinities are calculated to assess the energy barriers for charge injection. acs.org For instance, emitters based on fluorene derivatives often possess deep HOMO energy levels (around -6 eV), which is a suitable characteristic for the formation of exciplexes in OLEDs. mdpi.com
The table below summarizes key calculated parameters for different fluorene-based trimers, highlighting how molecular architecture influences electronic properties.
| Compound ID | Architecture | Calculated Optical Band Gap (eV) |
| H-CFC | Carbazole-Fluorene-Carbazole | 3.12 |
| H-FCF | Fluorene-Carbazole-Fluorene | 3.23 |
| H-FFF | Fluorene-Fluorene-Fluorene | 3.32 |
| Data sourced from a study on the structure-property relationship of carbazole (B46965) and fluorene hybrid trimers. |
Polymerization and Copolymerization Strategies Involving 9,9 Dibromo 9h Fluorene Derivatives
Use of 9,9-Dibromo-9H-fluorene Derivatives as Monomers for Conjugated Polymers
The rigid, planar biphenyl (B1667301) structure of the fluorene (B118485) monomer results in a wide band-gap and characteristic blue emission. This has made polyfluorenes (PFs) and their copolymers attractive materials for organic electronics, capable of emitting colors across the entire visible spectrum with high efficiency. tandfonline.com
The homopolymerization of 9,9-dialkyl-2,7-dibromofluorene monomers is a direct method to produce polyfluorenes. For instance, poly(9,9-dioctylfluorene) (PFO) is a well-studied hole-transporting polymer used in efficient blue electroluminescent devices. Similarly, poly(9,9-di-n-hexylfluorene) (PDHF) was one of the first fluorene-based polymers reported as a blue light-emitting material. These homopolymers are valued for their high photoluminescence and electroluminescence efficiency, excellent thermal and oxidative stability, and good solubility in common organic solvents. Mechanochemical methods, such as ball milling, have also been successfully employed for the Suzuki polymerization of monomers like 9,9-dioctyl-2,7-dibromofluorene (B31703) to yield poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF). tandfonline.com
To fine-tune the electronic and physical properties of fluorene-based polymers, 9,9-dialkyl-2,7-dibromofluorene is frequently copolymerized with a variety of comonomers. This approach allows for the modification of the polymer's redox behavior and emission color by integrating different functional groups.
Common copolymerization strategies include:
Alternating Copolymers: Suzuki coupling reactions are used to create alternating copolymers such as poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis(6-azidohexyl)fluorene)] and poly[(9,9-bis{carboxymethylsulfonyl-propyl}fluorenyl-2,7-diyl)-co-(9,9-dihexyl-9H-fluorene)]. researchgate.net
Copolymers with Electron-Withdrawing Units: To modify the optoelectronic properties, fluorene monomers are copolymerized with electron-deficient units like benzothiadiazole (BT). researchgate.net For example, poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT) has been synthesized via mechanochemical Suzuki polymerization. tandfonline.com
Copolymers with Purine-Containing Units: Novel copolymers have been synthesized by reacting 2,7-dibromo-9,9-dioctyl-9H-fluorene with dibrominated purine-thiophene monomers via direct arylation polymerization (DArP). rsc.org
Table 1: Examples of Copolymers Derived from this compound Derivatives This table is interactive. You can sort and filter the data.
| Copolymer Name | Abbreviation | Comonomers | Polymerization Method | Reference |
|---|---|---|---|---|
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | PFBT | 9,9-dioctylfluorene-2,7-diboronic acid, 4,7-dibromo-2,1,3-benzothiadiazole | Suzuki Polymerization | tandfonline.com |
| Poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] | PFN | 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Polymerization | tandfonline.comossila.comossila.com |
| Poly[bis(2-(4-phenylenevinylene)-2-cyano-ethenyl)-9,9-dihexyl-9H-fluoren-2,7-yl-alt-2,7-(9,9-dihexylfluorene)] | Polymer-II | 2,7-bis[2-(4-bromophenyl)-2-cyanoethenyl]-9,9-dihexyl-9H-fluorene, 9,9-dihexylfluorenyl-2,7-bis(trimethylene boronate) | Suzuki Coupling | koreascience.kr |
| Poly(phenylene-co-fluorene) | - | Benzene (B151609), Fluorene | Oxidative Coupling | researchgate.net |
| Poly(fluorene-co-anthracene) | PFA | Fluorene, Anthracene | Oxidative Coupling | researchgate.net |
| Poly(fluorene-co-naphthalene) | PFN | Fluorene, Naphthalene | Oxidative Coupling | researchgate.net |
Mechanistic Aspects of Polymerization Reactions
The synthesis of polyfluorenes and their copolymers from this compound derivatives is achieved through several key polymerization mechanisms.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for synthesizing polyarylenes, including polyfluorenes. researchgate.net This reaction typically involves the coupling of a dihalo-fluorene derivative (like 2,7-dibromo-9,9-dialkylfluorene) with a fluorene-diboronic acid or ester comonomer. tandfonline.com The key advantages of Suzuki coupling include mild reaction conditions, tolerance to various functional groups, and the ability to produce defect-free homopolymers and copolymers. mdpi.com
The catalytic cycle for Suzuki coupling polymerization generally proceeds through three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the C-Br bond of the bromofluorene monomer to form a C-Pd-Br species. researchgate.netacs.org
Transmetalation: The boronic acid or ester comonomer undergoes transmetalation with the palladium intermediate. acs.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then participate in the next cycle. acs.org
Research has also focused on developing controlled, chain-growth polymerization mechanisms for Suzuki coupling. In a chain-growth process, monomer units are added sequentially to the growing polymer chain. acs.org This can be achieved through a "preferential oxidative addition" where the regenerated Pd(0) catalyst undergoes an intramolecular oxidative addition with the newly formed coupling product faster than it diffuses to another monomer molecule. acs.org This controlled mechanism has been demonstrated for 2,7-substituted fluorene monomers. researchgate.netacs.org Microwave-assisted Suzuki polymerization has also emerged as an efficient method, significantly accelerating reaction times and increasing yields. mdpi.comresearchgate.net
Knoevenagel condensation provides an alternative route for synthesizing fluorene-based polymers. This method is particularly useful for creating polymers with C=C double bonds in the main chain. mdpi.commdpi.com The polymerization typically involves the reaction of a 9,9-dialkyl-2,7-dicarbaldehydefluorene monomer with a comonomer containing active methylene (B1212753) groups, such as a bis(nitrile) compound. The dicarbaldehyde monomer can be prepared from the corresponding 2,7-dibromofluorene (B93635) derivative via a halogen-metal exchange followed by a reaction with DMF. This polymerization route has been used to synthesize a family of conjugated polymers based on 9,9-disubstituted fluorenes and cyanovinylenes.
Oxidative coupling is another method used for the synthesis of polyfluorenes. researchgate.netuh.edu This polymerization can be achieved chemically, often using iron(III) chloride (FeCl3) as an oxidant, or electrochemically. uh.eduexpresspolymlett.com The mechanism of electropolymerization involves the formation of a carbon-carbon bond through the coupling of two fluorene radical cations. acs.org However, for polymerization to continue beyond the dimer, the formation of a higher oxidation state is necessary because the radical cation of the dimer is not reactive enough to repeat the coupling reaction. acs.org In chemical oxidative coupling, a solution of the fluorene-containing polymer precursor is treated with an oxidant like FeCl3, leading to cross-linking at the 2,7-positions to produce a network conjugated polymer. uh.edu Solid-state oxidative coupling polymerization has also been used to synthesize copolymers of fluorene with other aromatic compounds like benzene and naphthalene. researchgate.net
Design Principles for Fluorene-Based Polymers
The functional properties of polymers derived from this compound are not intrinsic to the fluorene unit alone but are heavily influenced by molecular design. Three primary strategies have emerged as critical for developing high-performance materials: engineering the side chains at the C-9 position, incorporating electron-donating and electron-accepting moieties into the polymer backbone, and controlling the polymer chain's spatial arrangement.
Side-Chain Engineering for Solubility and Processability
The substituents at the C-9 position of the fluorene monomer are crucial for ensuring that the resulting polymers are soluble and can be processed from solution, a key requirement for fabricating large-area electronic devices. researchgate.net These side chains, typically non-conjugated and insulating, prevent the rigid polymer backbones from aggregating too strongly, thereby enabling their dissolution in common organic solvents. researchgate.netdntb.gov.ua
The length and structure of these side chains significantly impact polymer properties. For instance, the solubility of poly(9,9-dialkylfluorene)s is often dependent on the length of the alkyl chains; shorter chains can lead to reduced solubility. uc.pt Studies on poly(9,9-dialkylfluorene)s with varying n-alkyl side chains (from hexyl to decyl) have shown that polymers with shorter side chains, like poly(9,9-dihexylfluorene) (PF6) and poly(9,9-diheptylfluorene) (PF7), tend to form sheet-like aggregates in solvents like toluene (B28343), whereas those with longer chains like poly(9,9-dioctylfluorene) (PF8) and poly(9,9-dinonylfluorene) (PF9) dissolve as single, rod-like chains. An odd-even effect has also been observed, where polymers with an even number of carbon atoms in their side chains are more rigid than those with an odd number. acs.org
Introducing branching in the side chains is another effective strategy to enhance solubility and control molecular packing. researchgate.netrsc.org Branched semi-perfluorinated side chains, for example, have been used to create polyfluorenes that are exclusively soluble in perfluorinated solvents, enabling orthogonal processing for multilayer devices. dntb.gov.uaresearchgate.net Similarly, incorporating bulky groups like 3-pentadecylphenol (B1217947) at the C-9 position can yield solution-processable polymers that self-assemble into macroscopically oriented fibers. expresspolymlett.comexpresspolymlett.com The introduction of single-oxygen-containing branched side chains has also been shown to be a synthetically simple and effective method for solubilizing otherwise intractable polymer backbones. acs.org
Table 1: Effect of Side-Chain Structure on Polyfluorene Solubility and Properties
| Side Chain Type | Example Polymer(s) | Key Findings | References |
|---|---|---|---|
| Linear Alkyl | Poly(9,9-di-n-alkylfluorene)s (PF6-PF10) | Solubility decreases with shorter chain length. PF8 and PF9 dissolve as single chains in toluene, while PF6 and PF7 form aggregates. | uc.ptacs.org |
| Branched Alkyl | Polyfluorenes with 2-butyloctyl or 2-octyldodecyl groups | Side-chain variations significantly influence intermolecular packing and device performance. | rsc.org |
| Branched Semiperfluorinated | Polyfluorenes with short, branched RF chains | Confers solubility exclusively in perfluorinated solvents, allowing for orthogonal processing. | dntb.gov.uaresearchgate.net |
| Dangled Phenolic | Polyfluorene pentadecyl benzene (PFLPDB) | Enables solution processability and self-assembly into oriented nanofibers. | expresspolymlett.comexpresspolymlett.com |
| Oxygen-Containing Branched | Benzodifuranone-based copolymers | Provides high solubility (up to 92 mg/mL) via a synthetically accessible route. | acs.org |
Incorporation of Electron-Donor/Acceptor Units (D-A Structures)
A powerful strategy for tuning the optoelectronic properties of fluorene-based polymers is to create donor-acceptor (D-A) copolymers. mdpi.com In this design, the electron-rich fluorene unit acts as the donor, and it is copolymerized with monomers containing electron-deficient (acceptor) units. This architecture leads to the formation of an intramolecular charge transfer (ICT) complex upon photoexcitation, which lowers the polymer's bandgap and shifts its absorption and emission spectra to longer wavelengths. mdpi.commdpi.com
A wide variety of acceptor units have been copolymerized with fluorene derivatives to achieve specific properties. For example, benzothiadiazole (BT) is a common acceptor that, when combined with fluorene, produces polymers with tunable emission colors. mdpi.com The resulting Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) is noted for its red emission and potential in photovoltaic devices. mdpi.com Similarly, benzotriazole (B28993) units have been used to build medium to wide band-gap D-A polymers, where the photophysical properties can be finely modulated by functionalizing the benzotriazole unit. mdpi.com
Other acceptor moieties such as quinoxaline (B1680401), elsevierpure.com 1,3,4-oxadiazole (B1194373) dendrons, acs.org and 9-fluorenylidene malononitrile (B47326) rsc.org have been successfully incorporated. The choice of the acceptor, and sometimes the inclusion of a π-bridge between the donor and acceptor, allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org20.210.105 This energy level engineering is critical for optimizing charge injection and transport in electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. acs.orgresearchgate.net
Table 2: Examples of Donor-Acceptor (D-A) Copolymers Based on Fluorene
| Donor Unit | Acceptor Unit | Resulting Polymer/Copolymer | Key Properties Tuned | References |
|---|---|---|---|---|
| Fluorene | di-2-thienyl-2,1,3-benzothiadiazole | PFDTBT | Red emission, improved molar mass and thermal stability. | mdpi.com |
| Fluorene | Benzotriazole | P1b, P1c | Tunable absorption/emission via functionalization of the acceptor unit; lower optical band gap than polyfluorene homopolymer. | mdpi.com |
| Fluorene | Quinoxaline | PFQ10 | Blue photoluminescence, potential for use in OLEDs. | elsevierpure.com |
| Silafluorene | Triphenylamine (B166846) with pendant acceptors (dicyanovinyl or thiobarbituric acid derivatives) | PSiFDCN, PSiFDTA | Tunable energy levels and band gaps (1.74-1.83 eV); high open-circuit voltage in solar cells. | acs.org |
| Fluorene | 9-fluorenylidene malononitrile | P1-P4 | Weak intramolecular charge transfer; LUMO level determined by acceptor, HOMO level tuned by donor choice. | rsc.org |
| Fluorene | 1,3,4-Oxadiazole Dendrons | G0-OXDCAZ | Suppressed backbone aggregation, pure blue emission, efficient energy transfer from dendron to backbone. | acs.org |
Optoelectronic and Photonic Applications of 9,9 Dibromo 9h Fluorene Derived Materials
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 9,9-Dibromo-9H-fluorene are extensively utilized in the fabrication of OLEDs, which are promising for applications such as flat-panel displays and solid-state lighting. The fluorene (B118485) unit's inherent high fluorescence efficiency and thermal stability are key advantages. umich.eduaip.orgresearchgate.net The bromine atoms on the this compound molecule provide convenient handles for polymerization and functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of light-emitting polymers and small molecules. evitachem.com
Blue Light-Emitting Materials (LEMs) Based on Fluorene Polymers and Oligomers
Fluorene-based polymers and oligomers are particularly promising candidates for efficient and stable blue light-emitting materials, a critical component for full-color displays and white lighting. umich.edu The large bandgap of these materials naturally leads to emission in the blue region of the spectrum. umich.edu Researchers have synthesized various soluble alternating polyfluorene copolymers with bandgaps ranging from 2.81 to 3.35 eV, corresponding to blue light emission. 20.210.105 These polymers generally exhibit high photoluminescence efficiency in both solution and solid states, along with good thermal stability. 20.210.105acs.org
For instance, a series of blue-light-emitting oligomers incorporating oligofluorenyl blocks and electron-donating/electron-withdrawing groups have been developed. These materials demonstrate high efficiency and color purity for pure-blue emission in OLEDs. umich.edu The introduction of specific comonomers, such as carbazole (B46965), into the polyfluorene backbone can lead to a spectral blue shift. 20.210.105
Tuning of Emission Color via Doping or Copolymerization
The emission color of fluorene-based materials can be precisely controlled through two primary strategies: doping and copolymerization. tandfonline.com By incorporating small amounts of a guest emitter (dopant) into a fluorene-based host material, the emission color can be shifted to longer wavelengths due to efficient energy transfer from the host to the guest.
Charge Carrier Transport Properties (Hole and Electron Mobility)
Efficient charge carrier transport is crucial for high-performance OLEDs. Fluorene-based materials, due to their rigid structure, often exhibit good charge carrier mobility. The bipolar nature of some fluorene derivatives, meaning they can transport both holes and electrons, is particularly advantageous for achieving balanced charge injection and recombination within the emissive layer of an OLED, leading to higher efficiency. umich.edu
The introduction of electron-donating or electron-withdrawing groups can significantly influence the charge transport properties. umich.edu For example, incorporating electron-donating groups can enhance hole injection and transport, while electron-withdrawing groups can facilitate electron injection and transport. umich.edu Theoretical studies on amorphous pyrene-fluorene derivatives have shown that they are intrinsically bipolar, meaning both electron and hole mobilities are significant. acs.org However, the relative magnitudes of hole and electron mobility are not solely determined by the electron-donating or withdrawing nature of the substituents. acs.org In some fluorene-based copolymers, hole mobilities have been measured to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobilities can be an order of magnitude lower. rsc.org
Device Architectures and Performance Optimization
The performance of OLEDs based on this compound derivatives is highly dependent on the device architecture. A typical multilayer structure includes an anode (like indium tin oxide - ITO), a hole-transporting layer (HTL), the emissive layer (EML), an electron-transporting layer (ETL), and a cathode. aip.org
For instance, solution-processed undoped and doped OLEDs using oligofluorenyl-based emitters have achieved high external quantum efficiencies (EQEs) of up to 6.1% and 8.6%, respectively. umich.edu In these devices, a layer of 1,3,5-tris(phenyl-2-benzimidazolyl)benzene (TPBI) is often used for electron injection and hole blocking. umich.edu The use of hyperbranched copolymer structures has been shown to suppress interchain interactions, leading to the formation of amorphous films and improved device performance, with maximum luminance and current efficiency reaching 6210 cd m⁻² and 6.30 cd A⁻¹, respectively. researchgate.net
The table below summarizes the performance of some OLEDs based on materials derived from this compound.
| Emissive Material | Device Architecture | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |
| Oligofluorene D1 | ITO/PEDOT:PSS/D1/TPBI/LiF/Al | 2.6 | 11450 | Blue |
| Oligofluorene D2 | ITO/PEDOT:PSS/D2/TPBI/LiF/Al | 6.1 | 16532 | Blue |
| Oligofluorene D3 | ITO/PEDOT:PSS/D3/TPBI/LiF/Al | 4.5 | 19416 | Blue |
| PF-BTOF30 | ITO/PEDOT:PSS/Polymer/CsF/Al | 3.5 | 10085 | Blue |
| PCz-BTOF20 | ITO/PEDOT:PSS/Polymer/CsF/Al | 2.5 | 19662 | Blue |
| TFTPA:Os(fptz)₂(PPh₂Me)₂ | ITO/NPB/TFTPA:Dopant/TPBI/LiF/Al | 29.9 (cd/A) | >1000 | Red |
| MS-OC:CN-T2T | Multilayer | 27.1 | 142464 | Yellow |
*EQE: External Quantum Efficiency. Data sourced from multiple research findings. umich.eduaip.orgresearchgate.netrsc.org
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
Materials derived from this compound are also integral to the advancement of organic photovoltaics (OPVs) and polymer solar cells (PSCs). evitachem.com These devices offer the potential for low-cost, flexible, and large-area solar energy conversion. The versatility of fluorene-based chemistry allows for the design of materials with tailored absorption spectra and energy levels, which are critical for efficient light harvesting and charge separation.
Donor/Acceptor Materials for Enhanced Efficiency
In the context of OPVs and PSCs, fluorene-based polymers are often employed as the electron donor material in a bulk heterojunction (BHJ) architecture, blended with an electron acceptor material. The development of donor-acceptor (D-A) type conjugated polymers has been a particularly successful strategy for improving power conversion efficiencies (PCEs). nih.gov
By copolymerizing fluorene units with electron-accepting monomers, the resulting D-A copolymer can exhibit broadened absorption spectra and optimized energy levels for efficient charge transfer to the acceptor material. For example, a novel donor-acceptor copolymer containing a 9-alkylidene-9H-fluorene unit demonstrated a low band gap of 1.84 eV and a PCE of 6.2% when blended with a fullerene acceptor. acs.org Another approach involves synthesizing fluorene-based copolymers with D-A structures on both the polymer side chain and the main chain, leading to broader and stronger absorption. researchgate.net A solar cell using such a polymer as the donor and PC71BM as the acceptor achieved a PCE of 1.6%. researchgate.net More recently, an oxime-functionalized fluorene unit was used to construct a D-A polymer donor which, when paired with a non-fullerene acceptor, yielded a high PCE of 10.71%. rsc.org
The table below presents the performance of some OPV devices utilizing donor materials derived from this compound.
| Donor Polymer | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) |
| PAFDTBT | PC71BM | 6.2 | - | - | 70 |
| PF-BTh-DBT | PC71BM | 1.6 | 0.84 | - | - |
| PBFO-F | Y6 | 10.71 | 0.84 | 23.17 | 55.2 |
| PAFDQ | Y6-BO-4Cl | 3.32 | 0.76 | 9.86 | 44.23 |
*PCE: Power Conversion Efficiency, V_oc: Open-circuit Voltage, J_sc: Short-circuit Current Density, FF: Fill Factor. Data sourced from multiple research findings. nih.govacs.orgresearchgate.netrsc.org
Hole Transport Materials
Materials derived from this compound are integral to the development of efficient hole-transporting materials (HTMs), which are crucial components in new-generation photovoltaics like perovskite solar cells (PSCs). acs.org The fluorene core, particularly when incorporated into a spirobifluorene structure, offers high thermal stability and a three-dimensional architecture that prevents molecular aggregation, ensuring morphologically stable amorphous films. ossila.com
The synthesis of these HTMs often starts with 2,7-dibromofluorene (B93635) or its derivatives. vu.lt For instance, spiro[fluorene-9,9′-xanthene] (SFX) cores can be constructed from precursors like 2,7-dibromo-9-fluorenone. acs.org These core structures are then functionalized, often with electron-donating triphenylamine (B166846) or carbazole moieties, through reactions like the Buchwald-Hartwig amination. vu.ltresearchgate.net The resulting D-π-D (Donor-π-bridge-Donor) type HTMs exhibit appropriate energy levels that align well with the valence band of perovskite absorbers, facilitating efficient hole extraction and transport. researchgate.net The introduction of hydrophobic alkyl chains at the C-9 position of the fluorene core enhances the material's ability to protect the sensitive perovskite layer from moisture. vu.ltresearchgate.net
Table 1: Performance of a this compound Derived Hole Transport Material
| Device Configuration | HTM Used | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| Perovskite Solar Cell | HTM with fluorene core and triphenylamine donors | 15-18% | vu.lt |
| Perovskite Solar Cell | Spiro-OMeTAD (benchmark) | ~19-20% | researchgate.net |
| Perovskite Solar Cell | Dopant-free fluorene-based HTMs (V1, V2) | >19% | researchgate.net |
This table presents a comparison of the power conversion efficiency of perovskite solar cells using different hole transport materials, including those derived from this compound.
Organic Field-Effect Transistors (OFETs)
The unique electronic properties of fluorene-based materials make them excellent candidates for the active layer in organic field-effect transistors (OFETs). tandfonline.com The combination of fluorene units with other conjugated systems, such as thiophene (B33073), is a promising strategy to enhance the stability and performance of these devices. tandfonline.com
Oligomers like oligo(9,9-dioctylfluorene-2,7-diyl)-alt-bithiophenes, synthesized using 2-bromo-9,9-di-(n-octyl)-fluorene as an end-capper to control molecular weight, have been developed for OFET applications. tandfonline.com These materials exhibit liquid crystalline phases, which can facilitate the formation of ordered thin films, a key factor for achieving high charge carrier mobility. tandfonline.com The introduction of fluorene units into the polymer backbone can improve the material's oxidative stability compared to oligo- or polythiophenes alone. tandfonline.com Donor-acceptor materials that incorporate a fluorene unit as the electron-donating core are also being explored for their potential in OFETs, as this architecture allows for broad tuning of semiconductor properties. atlantis-press.com For example, trimers with a central bithiophene unit flanked by two fluorene units have demonstrated field-effect mobilities as high as 0.1 cm²/Vs in evaporated polycrystalline films. tandfonline.com
Two-Photon Absorbing (2PA) Materials
Materials capable of two-photon absorption (2PA) are of immense interest for applications ranging from 3D bioimaging to optical power limiting. nih.govcore.ac.uk Fluorene derivatives are particularly effective as 2PA materials due to their extended π-conjugation, which can be easily modified. ulb.ac.be The fluorene scaffold provides a good balance of extending electron delocalization while being of a modest molecular size, which is advantageous for applications like cell imaging. ulb.ac.be
The 2PA cross-section (δ₂ₚₐ), a measure of a molecule's 2PA efficiency, can be significantly enhanced by creating push-pull chromophores. nih.gov This is typically achieved by attaching electron-donating and electron-accepting groups to the 2- and 7-positions of the fluorene core, a process facilitated by starting with this compound derivatives. nih.gov The resulting dipolar molecules often exhibit large 2PA cross-section values. ulb.ac.be
The synthesis of 2PA chromophores frequently begins with 2,7-dibromo-9,9-dialkyl-9H-fluorene. The long alkyl chains at the C-9 position are crucial for ensuring solubility in common organic solvents. nih.gov A variety of synthetic strategies are employed to build complex 2PA molecules from this precursor.
Common synthetic routes include:
Palladium-catalyzed coupling reactions: Heck, Suzuki, and Stille coupling reactions are widely used to attach various functional groups and extend the π-conjugated system. nih.govtandfonline.com For example, Stille coupling can be used to react 2,7-dibromo-9,9-didecyl-9H-fluorene with stannylated thiophene derivatives. nih.gov
Sonogashira coupling: This reaction is used to introduce alkyne linkages into the fluorene core, which can effectively extend conjugation. nih.gov
Knoevenagel condensation: This reaction is used to introduce strong electron-accepting groups. The synthesis often involves first converting the dibromofluorene into a dialdehyde (B1249045) intermediate, which then reacts with an active methylene (B1212753) compound like malononitrile (B47326). nih.gov
These methods allow for the creation of a diverse library of fluorene-based chromophores with tailored linear and nonlinear optical properties. nih.govnih.gov
Table 2: Synthetic Reactions for 2PA Chromophores based on Dibromofluorene
| Starting Material | Reaction Type | Reagents | Resulting Functionality | Reference |
|---|---|---|---|---|
| 2,7-Dibromo-9,9-didecyl-9H-fluorene | Stille Coupling | 2-(5-(Tributylstannyl)thiophen-2-yl)benzothiazole, Pd(PPh₃)₂Cl₂ | Thiophene-benzothiazole groups attached to fluorene core | nih.gov |
| 2,7-Dibromo-9,9-didecyl-9H-fluorene | Sonogashira Coupling | 2-Methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI | Alkynyl groups attached to fluorene core | nih.gov |
| 2,7-Dibromo-9,9-diethyl-9H-fluorene | Lithiation, Formylation, Knoevenagel Condensation | n-BuLi, DMF, Malononitrile | Dicyanovinyl acceptor groups attached to fluorene core | nih.gov |
This table summarizes key synthetic methods used to transform this compound derivatives into functional two-photon absorbing chromophores.
Fluorene-based 2PA dyes are highly effective probes for two-photon fluorescence microscopy (2PFM), an advanced imaging technique that offers deeper tissue penetration, lower phototoxicity, and higher resolution compared to conventional one-photon microscopy. nih.gov The advantageous properties of these dyes include high fluorescence quantum yields (often between 0.70 and 0.98), large 2PA cross-sections (up to 1060 GM), and good photochemical stability. nih.govnih.gov
Researchers have successfully synthesized fluorenyl derivatives that can be used for live-cell imaging. ulb.ac.be For example, a probe containing a fluorene core with thiophene and benzothiazole (B30560) moieties demonstrated low cytotoxicity and was used to visualize endosomes within COS-7 and HCT 116 cells. nih.gov The 2PFM images obtained with this probe provided excellent resolution, allowing for the clear visualization of individual vesicles. nih.gov Similarly, fluorene-functionalized analogues of the natural product epicocconone (B1671485) have been developed as pro-fluorescent dyes for 2PFM, intensely staining vesicle-like structures within PC12 cells. ulb.ac.be
Fluorescent Chemosensors and Biosensors
Fluorene-based conjugated polymers are highly effective as fluorescent chemosensors due to their strong emission and the phenomenon of fluorescence quenching upon interaction with specific analytes. nih.govacs.org The C-9 position of the fluorene unit is easily modified, allowing for the attachment of various functional groups that can act as recognition sites for target molecules. nih.gov
These sensors are often designed to detect electron-deficient molecules, such as the explosive 2,4,6-trinitrophenol (TNP). nih.govacs.org The detection mechanism typically involves photoinduced electron transfer (PET) from the electron-rich fluorene polymer to the analyte, which quenches the fluorescence. acs.org Other mechanisms like Förster resonance energy transfer (FRET) and the inner filter effect (IFE) can also contribute to the sensing response. nih.govacs.org By carefully designing the polymer structure, researchers have achieved incredibly sensitive detection of TNP, with limits of detection in the picomolar range. acs.org
Fluorescent chemosensors derived from fluorene can operate in either a "turn-off" or "turn-on" mode.
"Turn-off" sensors exhibit a decrease or complete quenching of their fluorescence upon binding to a target analyte. marmara.edu.tr A common cause for this is the interaction with paramagnetic metal ions like Fe³⁺ or Cu²⁺, which promote non-radiative decay pathways. nih.govresearchgate.net For instance, fluorene derivatives functionalized with phosphonic acid groups have been shown to selectively detect Fe³⁺ ions. researchgate.net The binding of the iron ion to the phosphonic acid group leads to fluorescence quenching, providing a clear signal for detection. researchgate.net The mechanism is often attributed to a favorable photo-induced electron transfer from the fluorene fluorophore to the paramagnetic metal ion. researchgate.net
"Turn-on" sensors , conversely, are initially non-fluorescent or weakly fluorescent and show a significant increase in emission upon interacting with the analyte. This is often a more desirable mode of sensing as it produces a positive signal against a dark background, enhancing sensitivity. nih.gov An example is a sensor for cyanide ions (CN⁻). nih.gov In one design, a probe exhibits aggregation-induced emission (AIE) properties and gives a "turn-on" fluorescent response to CN⁻, which also induces a visible color change. nih.gov Another mechanism involves the blockage of a pre-existing PET quenching pathway. For example, a sensor for Fe²⁺ ions showed a strong fluorescence enhancement because the coordination of the metal ion blocked the PET process from a receptor nitrogen atom to the fluorophore, effectively "turning on" the fluorescence. nih.gov
Table 3: Examples of Fluorene-Based "Turn-on" and "Turn-off" Chemosensors
| Sensor Type | Analyte | Mechanism | Signal Change | Reference |
|---|---|---|---|---|
| Turn-off | Fe³⁺ | Photoinduced Electron Transfer (PET) | Fluorescence Quenching | researchgate.net |
| Turn-off | Cu²⁺ | Paramagnetic Quenching | Fluorescence Quenching | nih.gov |
| Turn-on | Fe²⁺ | Photoinduced Electron Transfer (PET) Inhibition | Fluorescence Enhancement | nih.gov |
| Turn-on | CN⁻ | Aggregation-Induced Emission (AIE) | Fluorescence Enhancement | nih.gov |
This table illustrates the different modes of operation for fluorescent chemosensors derived from fluorene, the analytes they detect, and the underlying photophysical mechanisms.
Fluorescent Markers and Probes for Biological Molecules
Derivatives of this compound are instrumental in the development of advanced fluorescent markers and probes for biological imaging. These materials are prized for their high fluorescence quantum yields, excellent photostability, and the ability to be engineered for two-photon absorption (2PA), which is highly beneficial for deep-tissue imaging with reduced photodamage. nih.gov
Researchers have synthesized a range of fluorene-based probes by leveraging the reactivity of the dibromo functionality. For instance, a two-photon fluorescent probe was developed for labeling and imaging biomolecules, demonstrating the utility of the fluorene core in creating sophisticated diagnostic tools. nih.gov The synthesis often begins with a related compound, 2,7-dibromo-9H-fluorene, which is subsequently modified. A key intermediate, 3-(9-(2-(2-methoxyethoxy)ethyl)-2,7-dibromo-fluoren-9-yl)propanoic acid, was synthesized and further reacted to create a probe with a carboxylic acid group, enabling conjugation to various biomolecules. nih.gov
Another study focused on creating donor-acceptor-donor (D-A-D) type fluorene derivatives to achieve large 2PA cross-sections. ucf.edu These probes have shown remarkable performance in lysosomal imaging within cells. By encapsulating these fluorenyl dyes in micelles, researchers achieved high colocalization coefficients with commercial lysosomal trackers, highlighting their potential for precise subcellular imaging. ucf.edu The synthesis of these complex molecules often involves precursor compounds like 2,7-Dibromo-9,9-didecyl-9H-fluorene, which is modified through reactions like Sonogashira coupling to build the final probe structure. nih.govcore.ac.uk
The table below summarizes key characteristics of representative fluorescent probes derived from fluorene precursors.
| Probe/Derivative Name | Precursor Compound | Application | Key Finding | Reference |
| 3-(9-(2-(2-methoxyethoxy)ethyl)-2,7-bis(4-(benzothiazol-2-yl)styryl)-fluoren-9-yl)propanoic acid | 3-(9-(2-(2-methoxyethoxy)ethyl)-2,7-dibromo-fluoren-9-yl)propanoic acid | Biomolecule labeling and two-photon imaging | Possesses a reactive group for conjugation and exhibits high 2PA cross-section suitable for bioimaging. nih.gov | nih.gov |
| 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-N,N-diphenyl-9H-fluoren-2-amine | 2,7-dibromo-9,9-didecyl-9H-fluorene | Two-photon fluorescence microscopy | The probe showed endosomal selectivity in cell imaging. nih.gov | nih.gov |
| Donor-Acceptor-Donor (D-A-D) Fluorenyl Probes | 9,9-Didecyl-4,5-dinitro-9H-fluorene-2,7-dicarbaldehyde | Lysosomal imaging | Encapsulated probes exhibit very high lysosomal colocalization, making them attractive for 2PFM imaging. ucf.edu | ucf.edu |
Light-Emitting Electrochemical Cells (LECs)
Materials derived from this compound and its analogs are pivotal in the field of light-emitting electrochemical cells (LECs). LECs are attractive for lighting and display applications due to their simple device structure and low-voltage operation. Polyfluorenes, often synthesized from dibromofluorene monomers, are a prominent class of blue-light-emitting materials for these devices. ossila.com
One approach to enhance the performance and color stability of fluorene-based LECs involves copolymerization or end-capping with other aromatic units. For example, a copolymer of 9,9-bis(3,6-dioxaheptyl)-2,7-dibromofluorene and 9,10-dibromoanthracene (B139309) was synthesized to create a polymer for LECs. ibm.com This modification helped to inhibit the formation of undesirable excimer emission, which can broaden the emission spectrum and alter the color. The resulting LECs exhibited high brightness at low operating voltages. ibm.com
More recent research has focused on developing metal-free, fluorene-based dyes that exhibit room-temperature phosphorescence (RTP). acs.orgacs.org These materials can be synthesized in a scalable two-step process starting from 2-bromofluorene. By strategically modifying the side groups attached to the fluorene core, researchers can tune the emission wavelength and lifetime of the phosphorescence. acs.org These RTP-active dyes have been successfully incorporated into LECs, demonstrating their potential for efficient light emission. acs.orgacs.org The simple fabrication process of LECs, which can be done via solution processing, makes these novel fluorene-based emitters particularly promising for low-cost lighting technologies. acs.orgacs.org
The table below presents data on fluorene-based materials used in LECs.
| Material | Precursor/Monomer | Device Type | Performance Highlight | Reference |
| Poly(9,9-bis(3,6-dioxaheptyl)-fluorene-2,7-diyl) (BDOH-PF) copolymerized with anthracene | 9,9-bis(3,6-dioxaheptyl)-2,7-dibromofluorene | LEC | Showed high brightness at low voltages and inhibited excimer formation. ibm.com | ibm.com |
| Bromo-fluorene based dyes (BrFX) | 2-Bromofluorene | LEC | Exhibit tunable room-temperature phosphorescence (RTP) with quantum yields up to 65% in host matrices. acs.org | acs.orgacs.org |
| Small Molecule Emitter (Compound 2) | Carbazole and cyano-substituted fluorene core | Solution-processed OLED / non-doped LEEC | Achieved a high external quantum efficiency (EQE) of 5.1% in a solution-processed OLED. acs.org | acs.org |
Photochromic Materials
Photochromic materials, which undergo a reversible change in their absorption spectra upon irradiation with light, are of great interest for applications such as optical data storage and smart windows. jcu.edu.auolikrom.com this compound and its derivatives serve as key building blocks for creating novel photochromic systems.
The synthesis of photochromic dihydroindolizine (DHI) derivatives has been accomplished starting from the conversion of fluorene to 2,7-dibromo-9H-fluoren-9-one. scispace.comresearchgate.net This key intermediate is then further functionalized, for example, through Sonogashira coupling reactions, to introduce acetylenic bridges. These bridges are part of a larger molecular structure that can undergo photo-induced isomerization, leading to a change in color. The ability to chemically modify the fluorene unit allows for the tuning of the photochromic properties of the final DHI molecule. scispace.com
Another strategy involves creating main-chain photochromic polymers. In one study, a series of alternating copolymers were synthesized by reacting a dithienylethene monomer with various di-n-alkyl-fluorene derivatives. jcu.edu.au The initial fluorene monomers can be prepared from precursors like 2,7-dibromo-9H-fluorene. These polymers exhibit photochromism, where their optical and electronic properties can be reversibly controlled by light. However, research has shown that incorporating these photochromic molecules as additives into solar cell blends can sometimes negatively impact the device's properties, such as crystallinity and thermal stability, indicating that careful molecular design is crucial for successful application. jcu.edu.au
The table below details examples of photochromic materials based on fluorene derivatives.
| Material Type | Precursor Compound | Photochromic System | Key Property/Finding | Reference |
| Dihydroindolizine (DHI) Derivatives | 2,7-dibromo-9H-fluoren-9-one | Dihydroindolizine | Synthesis of new spirocyclopropene and DHI derivatives with acetylenic bridges for potential use in electronic devices. scispace.comresearchgate.net | scispace.comresearchgate.net |
| Alternating Copolymers | 5-bromo-3-[2-(5-bromo-2-methyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopenten-1-yl]-2-methylthiophene and di-n-alkyl-fluorene derivatives | Dithienylethene and Fluorene | The properties of the photochromic polymers can be investigated as a function of alkyl chain length. jcu.edu.au | jcu.edu.au |
Structure Property Relationships and Material Design Principles
Influence of 9,9-Substituents on Molecular Conformation and Photophysical Properties
For instance, changing the structure from a simple fluorene (B118485) to a dibenzofulvene by creating a double bond at the 9-position and introducing an N-donor substituent leads to a significant bathochromic (red) shift of the absorption bands by approximately 76 nm. mdpi.com This highlights how modifications at the C-9 position, while not directly part of the main conjugation pathway along the fluorene backbone, can profoundly alter the electronic and photophysical characteristics.
Steric Effects of Alkyl Chains on Planarity and Conjugation
The introduction of alkyl chains at the 9-position of the fluorene core is a common strategy to enhance the solubility of these otherwise rigid molecules. However, these side chains exert significant steric effects that can alter the planarity and conjugation of the polymer backbone. aip.org Steric hindrance between alkyl chains on adjacent monomer units can cause the polymer backbone to twist, which reduces the effective π-orbital overlap and can lead to a blue shift in the absorption spectrum. aip.org20.210.105sci-hub.se
The length and branching of these alkyl chains are critical factors. Shorter alkyl chains and reduced density of these chains are generally favorable for close interchain packing and efficient charge transport. sci-hub.se For example, research on poly(fluorene-co-benzothiadiazole) derivatives showed that increasing the length of the alkyl chain from hexyl to dodecyl at the C-9 position of the fluorene unit resulted in a slight red-shift in the absorption and emission spectra, attributed to enhanced aggregation effects with the longer, more flexible chains. researchgate.net
Conversely, bulky substituents can be intentionally used to disrupt planarity and prevent undesirable intermolecular interactions. By introducing two bulky aryl groups at the C-9 position, it is possible to block interchain interactions that can lead to quenching or excimer formation, thereby improving the luminescent properties and thermal stability of the material. ntu.edu.tw Computational studies have shown that the dihedral angle between fluorene and adjacent thiophene (B33073) units in a copolymer can be significantly affected by the side chains, with a more twisted conformation leading to localization of the highest occupied molecular orbital (HOMO) and lower charge mobilities. aip.org
Impact on Thermal and Chemical Stability
Substituents at the C-9 position play a crucial role in determining the thermal and chemical stability of fluorene derivatives. researchgate.net The introduction of bulky groups, such as aryl substituents, at the C-9 position significantly enhances the morphological stability and raises the glass transition temperature (Tg) of the materials. ntu.edu.tw This improvement is attributed to an increase in molecular weight and the hindrance of crystallization processes by the non-coplanar aryl groups. ntu.edu.tw
Spiro-functionalization at the C-9 position, creating a spirobifluorene structure, is another effective strategy to improve thermal stability. This modification increases the glass transition temperature, which in turn enhances the thermal stability of the material's spectral properties by preventing structural relaxation and excimer formation at elevated temperatures. 20.210.105
The chemical stability, particularly oxidative stability, is also influenced by the C-9 substituents. Polyfluorenes are susceptible to oxidation at the C-9 position, leading to the formation of fluorenone defects. These defects act as low-energy traps and emit undesirable green light, which degrades the color purity of blue-emitting devices. Attaching bulky alkyl or aryl groups at the C-9 position can sterically hinder the approach of oxidizing agents, thus improving the operational lifetime and color stability of polyfluorene-based devices. ibm.com
Table 1: Thermal Stability of 9-Aryl-9-methyl-9H-9-silafluorene Derivatives
| Compound | Decomposition Temperature (°C) | Reference |
| 9-methyl-9-phenyl-9H-9-silafluorene | 200 | nih.gov |
| 9,9'-phenylene-bridged di-9H-9-silafluorene | 320 | nih.gov |
| 9,9'-(5,5'-(2,2'-bithiophenyl))-bridged di-9H-9-silafluorene | 360 | nih.gov |
This interactive table summarizes the decomposition temperatures for different silafluorene derivatives, illustrating the impact of C-9 substituents on thermal stability.
Effects on Intermolecular Interactions and Aggregation
The substituents at the C-9 position are instrumental in controlling intermolecular interactions and aggregation phenomena in the solid state. The long alkyl chains commonly used to solubilize polyfluorenes can introduce disorder, which affects spectral and photophysical properties. acs.org However, these chains can also facilitate aggregation, which often leads to a red-shift in the emission spectrum and a decrease in fluorescence quantum yields. researchgate.netresearchgate.net
To mitigate these undesirable aggregation effects, several strategies involving C-9 modification have been developed. Introducing bulky substituents can effectively suppress the tendency for excimer formation and aggregation. researchgate.net Spiro-functionalization is particularly effective as the rigid, three-dimensional structure prevents close packing of the polymer chains, thus reducing intermolecular interactions. 20.210.105 Similarly, the introduction of two bulky aryl groups at the C-9 position can inhibit crystallization and lead to stable amorphous films with high glass transition temperatures. ntu.edu.tw
In some cases, aggregation can be harnessed. For instance, in certain 9-aryl-9-methyl-9H-9-silafluorenes, J-type aggregation, facilitated by intermolecular CH–π interactions, was observed in the solid state, leading to distinct solid-state emission properties with slightly higher quantum yields compared to the solution phase. nih.govmdpi.com This demonstrates that precise control over the C-9 substituents allows for the modulation of solid-state packing and the resulting photophysical properties.
Role of Peripheral Functional Groups (at C-2 and C-7) on Electronic and Optical Characteristics
Functionalization at the C-2 and C-7 positions of the fluorene core provides a powerful means to directly manipulate the electronic and optical properties of the molecule. researchgate.netmdpi.com Unlike the C-9 position, these peripheral positions are part of the π-conjugated system. Therefore, introducing electron-donating or electron-withdrawing groups at these sites directly extends the conjugation length and modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This allows for fine-tuning of the absorption and emission characteristics, as well as the charge transport properties of the material. ntu.edu.twsemanticscholar.org
Tuning of Absorption and Emission Wavelengths
The absorption and emission wavelengths of fluorene derivatives can be systematically tuned by attaching various functional groups to the C-2 and C-7 positions. Extending the π-conjugated system through these positions is an established method for shifting the absorption and emission maxima to longer wavelengths (bathochromic shift) and controlling the HOMO-LUMO energy gap. mdpi.com
For example, introducing diarylamino substituents at the C-2 and C-7 positions has a predominant effect on the photophysical properties, leading to red-shifted absorption spectra. ntu.edu.tw Similarly, the introduction of ethynyl-benzene fragments at these positions via Sonogashira coupling results in an efficient extension of the π-conjugation, causing significant red shifts in the absorption maxima compared to unsubstituted fluorene. researchgate.netacs.org The degree of this shift is dependent on the nature of the substituent. For instance, attaching an N-(4-ethynylphenyl)benzamide group leads to a more pronounced red shift than an ethynyl-benzene group, indicating a more effective extension of the π-delocalization. acs.org
Fluorination of peripheral substituents is another strategy to tune optical properties. Introducing fluorine atoms can alter the electron-withdrawing character of the substituents, which in turn shifts the emission maxima. acs.org For example, in a series of 2',7'-difluorofluorescein, the presence of fluorine atoms influences the excited-state proton transfer reactions, which affects the emission spectra. kuleuven.be
Table 2: Photophysical Properties of Substituted Fluorene Derivatives
| Substituent at C-2, C-7 | Absorption Max (nm) | Emission Max (nm) | Solvent | Reference |
| Diphenylamine | ~390 | ~450 | - | ntu.edu.tw |
| Pyrenyl | 398 | 452 | - | researchgate.net |
| Ethynyl-3,4,5-tris(hexadecyloxy)benzene | 363, 378 | 395, 417 | Cyclohexane | acs.org |
| N-Methyl-7-azaindole-(Phenylethynyl) | 285, 308 | 428 | ACN | acs.org |
This interactive table displays the absorption and emission maxima for fluorene derivatives with different functional groups at the C-2 and C-7 positions, showcasing the tunability of their optical properties.
Modulation of Quantum Yields and Electroluminescence Efficiency
The quantum yield and electroluminescence (EL) efficiency of fluorene-based materials are highly sensitive to the nature of the substituents at the C-2 and C-7 positions. The rigidity of the fluorene core itself is beneficial for achieving high quantum efficiency. ntu.edu.tw By attaching suitable chromophores, it is possible to develop materials with high photoluminescence quantum yields (PLQY) and efficient electroluminescence.
For instance, OLEDs based on 2,7-dipyrenyl-9,9-dimethylfluorene exhibited blue emission with a high maximum efficiency of 4.8 cd/A, which could be further improved to 5.2 cd/A with the addition of a hole-blocking layer. researchgate.net This demonstrates that appropriate substitution at the C-2 and C-7 positions can lead to highly efficient blue-emitting materials. The introduction of electron-withdrawing groups can also enhance the performance of these materials in devices. For example, attaching strong acceptor groups to a B-N-containing multiple resonance framework resulted in OLEDs with a remarkable maximum external quantum efficiency (EQE) of 30.6%. chinesechemsoc.org
The choice of substituent can also influence the radiative rate constant. Studies on spirobifluorene derivatives have shown that a 2-substituted compound can have a quantum yield twice as high as its 4-substituted analogue, a difference attributed to a higher radiative rate constant. acs.org Furthermore, modifying the fluorene backbone with electron-donating or electron-accepting groups can create donor-acceptor copolymers with tunable emission and improved electrical properties, making them suitable for a range of optoelectronic applications. researchgate.netmdpi.com
Strategies for Enhancing Device Efficiency and Stability
The incorporation of 9,9-Dibromo-9H-fluorene into organic electronic materials offers several pathways to enhance both the efficiency and operational stability of devices. These strategies often capitalize on the compound's inherent thermal stability and its versatility as a synthetic building block.
One of the primary advantages of using fluorene derivatives is their excellent thermal stability. ossila.comnih.gov Polymers synthesized from 9,9-disubstituted fluorene monomers exhibit high glass transition temperatures (Tg), which contributes to the morphological stability of the active layers in devices, even at elevated operating temperatures. researchgate.net This stability is crucial for maintaining consistent performance and extending the lifetime of OLEDs and OPVs. For instance, polymers containing 9,9-dioctylfluorene units have demonstrated good thermal stability up to 350 °C. nih.gov
The synthetic accessibility of the 2, 7, and 9 positions of the fluorene core allows for extensive chemical modification, enabling the rational design of materials with tailored properties. The bromine atoms on This compound and its derivatives, such as 2,7-Dibromo-9,9-dihexyl-9H-fluorene , can be readily functionalized through cross-coupling reactions like Suzuki and Sonogashira. mdpi.comlookchem.com This allows for the introduction of various functional groups to tune the electronic and optical properties of the resulting materials. For example, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO levels to optimize charge injection and transport, leading to improved device efficiency. ambeed.com
Furthermore, the rigid and bulky nature of the fluorene unit can be exploited to control the intermolecular interactions and solid-state packing of materials. This is particularly important for preventing aggregation-induced quenching of fluorescence in OLEDs, which can significantly reduce device efficiency. mdpi.com By designing molecules with specific three-dimensional architectures, such as those based on spirobifluorene, it is possible to create materials with both high charge mobility and high photoluminescence quantum yields in the solid state. ossila.com
The ability to create cross-linkable materials from fluorene derivatives, such as 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene , provides another strategy for enhancing device stability. chemicalbook.com These materials can be used to form robust, insoluble charge transport layers, which are essential for the fabrication of complex, multi-layered device structures without the risk of dissolving underlying layers during processing.
Rational Design for Specific Applications
The versatility of This compound as a chemical building block allows for the rational design of materials tailored for specific applications in organic electronics, including OLEDs, OPVs, and organic field-effect transistors (OFETs).
For Organic Light-Emitting Diodes (OLEDs):
In the design of blue-emitting materials for OLEDs, fluorene derivatives are highly valued for their wide bandgap and high photoluminescence efficiency. ossila.com By attaching different substituents to the fluorene core, the emission color can be tuned across the visible spectrum. nih.gov For instance, copolymers of fluorene with other aromatic units can be designed to produce deep-blue emission with narrow full-width at half-maximum (FWHM), which is desirable for display applications. researchgate.net The introduction of bulky groups at the 9-position, such as in 9,9-diphenylfluorene , can enhance the thermal stability and maintain a stable blue emission in OLEDs. scispace.comsunatech.com Furthermore, the synthesis of hole-transporting-free blue emitters based on fluorene derivatives simplifies the device architecture and can lead to highly efficient solution-processed OLEDs. bohrium.com
For Organic Photovoltaics (OPVs):
In OPV applications, This compound and its derivatives are used to synthesize both donor and acceptor materials. The broad absorption and good charge transport properties of fluorene-based polymers make them excellent candidates for the active layer in solar cells. ossila.comlookchem.com By copolymerizing fluorene units with electron-deficient moieties like quinoxaline (B1680401), the resulting polymers can exhibit favorable HOMO/LUMO energy levels for efficient charge separation. d-nb.info For example, a copolymer of 9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol (B44631) ester) and a quinoxaline derivative showed good thermal stability and blue photoluminescence, making it a promising material for OPV applications. d-nb.info The use of fluorenone-based non-fullerene acceptors has also shown potential in achieving high power conversion efficiencies in organic solar cells. researchgate.netscispace.com
For Organic Field-Effect Transistors (OFETs):
For OFETs, high charge carrier mobility is a key requirement. The rigid and planar structure of the fluorene core promotes strong π-π stacking, which is conducive to efficient charge transport. ossila.comlookchem.com By attaching long alkyl chains at the 9-position, such as in 9,9-dioctyl-2,7-dibromofluorene (B31703) , the solubility and processability of the materials can be improved without significantly disrupting the electronic properties of the conjugated backbone. sigmaaldrich.com This allows for the fabrication of uniform thin films with high charge carrier mobility, which is essential for high-performance OFETs.
| Application | Key Design Feature | Example Compound/Derivative | Desired Property |
| OLEDs | Wide bandgap, high photoluminescence efficiency, color tunability | 9,9-diphenylfluorene | Stable blue emission, high thermal stability |
| OPVs | Broad absorption, good charge transport, tunable energy levels | Copolymer of 9,9-dioctyl-9H-fluorene and quinoxaline | Efficient charge separation, high power conversion efficiency |
| OFETs | High charge carrier mobility, good processability | 9,9-dioctyl-2,7-dibromofluorene | Ordered thin-film morphology, efficient charge transport |
Q & A
Basic: What are the recommended synthesis and purification protocols for 9,9-Dibromo-9H-fluorene?
Methodological Answer:
this compound is typically synthesized via bromination of fluorene derivatives. A common route involves reacting 9H-fluorene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions. For example, 2,7-dibromo-9,9-dimethyl-9H-fluorene (a derivative) was synthesized by brominating 9,9-dimethylfluorene, followed by recrystallization in ethanol to achieve ≥97% purity . Purification often employs column chromatography (silica gel, hexane/DCM eluent) or vacuum sublimation. Key parameters include temperature control (0–5°C during bromination) and inert atmosphere to prevent side reactions. Purity is confirmed via HPLC or GC-MS (e.g., LOQ = 0.01 mg/kg) .
Basic: What characterization techniques are critical for validating the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene revealed coplanar aromatic systems (except methyl groups) with weak π-π interactions (centroid distance = 3.8409 Å) . The SHELX program suite is widely used for refinement, achieving data-to-parameter ratios >12.3 and R-factors <0.05 .
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substituents. For dibromo derivatives, characteristic deshielding occurs at positions 2 and 7.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₈Br₂: M⁺ = 327.89) .
Basic: How should researchers handle this compound to ensure stability?
Methodological Answer:
- Storage : Store in amber vials under argon at -20°C to prevent photodegradation and oxidation.
- Handling : Use gloveboxes for air-sensitive steps. The compound’s bromine substituents make it hygroscopic; pre-dry solvents (e.g., THF over Na/benzophenone).
- Stability Tests : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation .
Advanced: How does this compound contribute to organic electronics, such as solar cells?
Methodological Answer:
Derivatives like 9,9'-spirobi[9H-fluorene]-cored perylenediimide (SBF-PDI4) exhibit low LUMO levels (-4.11 eV), enabling use as non-fullerene acceptors in bulk heterojunction solar cells (BHJSCs). Key steps:
Device Fabrication : Spin-coat blends (e.g., PTB7-Th:SBF-PDI4) in chlorobenzene with 1,8-diiodooctane additive.
Performance Metrics : Optimize donor-acceptor ratios (e.g., 1:1.5) for PCE >5.3%.
Spectroscopic Validation : UV-Vis (450–550 nm absorption) and EQE measurements confirm charge transfer .
Advanced: What strategies resolve crystallographic ambiguities in fluorene derivatives?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL for high-resolution datasets. For example, SHELXPRO interfaces with macromolecular refinement tools to handle pseudo-merohedral twinning .
- Hydrogen Bonding Analysis : For derivatives like 9,9-diethyl-2,4,7-tricarbaldehyde, Hirshfeld surface analysis identifies intermolecular interactions (e.g., C-H···O) driving crystal packing .
Advanced: How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare HOMO/LUMO levels with experimental cyclic voltammetry data.
- Charge Transport Simulations : Use Marcus theory to calculate reorganization energy (λ). For example, planar fluorene cores enhance π-π stacking, reducing λ to <0.3 eV .
Advanced: What spectroscopic methods analyze interfacial interactions in polymer/9,9-Dibromo-9H-fluorene composites?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Resolve chemical shifts in C 1s and Br 3d orbitals. For polyfluorene composites, a 0.5 eV shift in Br 3d₅/₂ indicates covalent bonding with polymer backbones .
- Ultraviolet Photoelectron Spectroscopy (UPS) : Measure work function changes (e.g., ∆Φ = 1.2 eV) at polymer/electrode interfaces .
Advanced: How do structural modifications (e.g., alkyl chains) alter the properties of this compound?
Methodological Answer:
- Alkyl Chain Effects : Introduce 9,9-dioctyl groups to enhance solubility (e.g., in toluene) and reduce aggregation. For 9,9-dihexyl derivatives, DSC shows Tg = 85°C, improving thermal stability .
- Electron-Withdrawing Groups : Bromine at C2/C7 lowers LUMO (-3.8 eV vs. -2.5 eV for unsubstituted fluorene), enhancing electron transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
